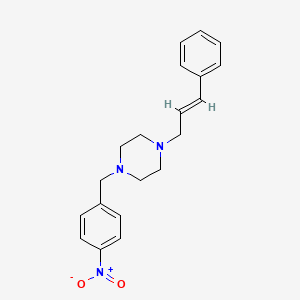
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been found to have a variety of potential uses in the field of biochemistry and physiology. In
Mechanism of Action
The mechanism of action for 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide involves the reaction of the compound with nitric oxide to form a stable adduct. This reaction results in the formation of a yellow-colored product that can be easily detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments is its high sensitivity and selectivity for nitric oxide. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide and its potential applications in the field of biochemistry and physiology. Finally, new methods for the synthesis and purification of this compound may also be of interest to researchers in the future.
Synthesis Methods
The synthesis method for 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide involves the reaction of 4-bromobenzaldehyde with N-nitrohydrazinecarboximidamide in the presence of a suitable catalyst. This reaction results in the formation of 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid.
Scientific Research Applications
2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide has been found to have potential applications in scientific research. This compound has been studied for its potential use as a chemical probe for the detection and quantification of nitric oxide in biological systems. Additionally, 2-(4-bromobenzylidene)-N-nitrohydrazinecarboximidamide has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O2/c9-7-3-1-6(2-4-7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIPMRBZHDVDN-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(\N)/N[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)


![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)




![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)